4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-5'-diphosphate (CDP) is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of a cytidine base attached to a diphosphate group. CDP is involved in the synthesis of phospholipids and glycoproteins, making it essential for cellular functions and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine-5'-diphosphate can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the phosphorylation of cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the diphosphate group.
Industrial Production Methods: In an industrial setting, the production of CDP often involves large-scale enzymatic reactions. Enzymes such as cytidine monophosphate kinase are used to catalyze the phosphorylation of CMP to CDP. This method is preferred for its efficiency and specificity, allowing for the production of high-purity CDP suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Cytidine-5'-diphosphate undergoes several types of chemical reactions, including:
Oxidation: CDP can be oxidized to form cytidine-5'-diphosphate-3'-monophosphate (CDP-3'-MP).
Reduction: Reduction reactions can convert CDP to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cytidine base, leading to the formation of modified nucleotides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: CDP-3'-MP
Reduction: Reduced forms of CDP
Substitution: Modified nucleotides
Scientific Research Applications
Cytidine-5'-diphosphate has a wide range of applications in scientific research, including:
Chemistry: CDP is used as a building block in the synthesis of nucleotide analogs and other chemical compounds.
Biology: It plays a role in the biosynthesis of phospholipids, which are essential components of cell membranes.
Medicine: CDP is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which CDP exerts its effects involves its participation in the biosynthesis of phospholipids. CDP acts as a donor of cytidine monophosphate, which is essential for the formation of phosphatidylcholine and other phospholipids. The molecular targets and pathways involved include enzymes such as CDP-choline kinase and CDP-diacylglycerol synthase.
Comparison with Similar Compounds
Cytidine Monophosphate (CMP)
Cytidine Triphosphate (CTP)
Uridine Diphosphate (UDP)
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIADYZPOWUWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861606 |
Source
|
Record name | 4-Amino-1-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.